molecular formula C12H22O11 B1174304 6-O-α-D-Galactopyranosyl-D-mannose CAS No. 17296-19-4

6-O-α-D-Galactopyranosyl-D-mannose

Cat. No.: B1174304
CAS No.: 17296-19-4
M. Wt: 342.30 g/mol
InChI Key: AYRXSINWFIIFAE-KVOYSHJESA-N
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Description

6-O-α-D-Galactopyranosyl-D-mannose is a disaccharide composed of a galactose and a mannose unit. It is a type of galactomannan, which is a polysaccharide consisting of mannose and galactose. This compound is found in various natural sources, including plant cell walls, and plays a significant role in the structural integrity and function of these biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-α-D-Galactopyranosyl-D-mannose typically involves the glycosylation of D-mannose with D-galactose. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a galactose moiety to the mannose unit. Chemical synthesis may involve the use of protecting groups to selectively activate the hydroxyl groups on the sugar molecules, followed by glycosylation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification of galactomannans from natural sources such as guar gum or locust bean gum. These natural polysaccharides are hydrolyzed to release the disaccharide units, which are then purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-O-α-D-Galactopyranosyl-D-mannose undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce sugar alcohols.

Scientific Research Applications

6-O-α-D-Galactopyranosyl-D-mannose has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and is used in studies of cell wall structure and function.

    Industry: It is used in the food industry as a thickening agent and stabilizer, and in the paper industry for improving paper quality.

Mechanism of Action

The mechanism of action of 6-O-α-D-Galactopyranosyl-D-mannose involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by β-mannanase and β-galactosidase to release mannose and galactose, which are then utilized in various metabolic pathways. The compound may also interact with cell surface receptors, influencing cell signaling and adhesion processes.

Comparison with Similar Compounds

Similar Compounds

    6-O-β-D-Galactopyranosyl-D-mannose: Similar in structure but with a different glycosidic linkage.

    6-O-α-D-Galactopyranosyl-D-glucose: Contains glucose instead of mannose.

    6-O-α-D-Galactopyranosyl-D-fructose: Contains fructose instead of mannose.

Uniqueness

6-O-α-D-Galactopyranosyl-D-mannose is unique due to its specific glycosidic linkage and the combination of galactose and mannose units. This structure imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

17296-19-4

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10+,11-,12+/m1/s1

InChI Key

AYRXSINWFIIFAE-KVOYSHJESA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Origin of Product

United States

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